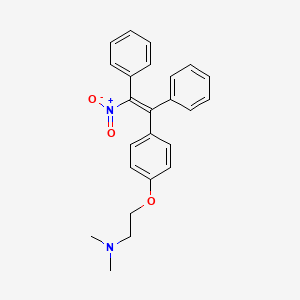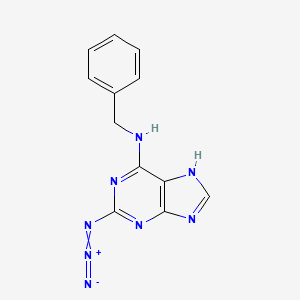
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin, is an organic compound with the molecular formula C9H10O3. It is a white to light yellow crystalline powder with a strong vanilla-like aroma. This compound is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation Method: Another method involves the condensation of ortho-ethoxyphenol with glyoxylic acid, followed by heating and oxidation.
Hydrolysis and Chlorination Method: It can also be prepared by the condensation of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination.
Distillation Method: Additionally, it can be synthesized by the reaction of catechol with ethyl sulfate, followed by distillation, extraction, and fractionation.
Industrial Production Methods
In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde is typically produced through the ethylation of vanillin. This process involves the reaction of vanillin with ethyl acetate in the presence of a base, followed by purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways.
Antinociceptive Activity: The compound has been shown to reduce pain perception by interacting with pain receptors and modulating pain signaling pathways.
Comparación Con Compuestos Similares
3-Ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as vanillin, isovanillin, and 3,4-dimethoxybenzaldehyde:
3,4-Dimethoxybenzaldehyde: This compound has two methoxy groups on the benzene ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-ethoxy-4-hydroxybenzaldehyde lies in its stronger aroma compared to vanillin and its broader range of applications in different fields .
Propiedades
Número CAS |
123618-04-2 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol |
InChI |
InChI=1S/C9H10O3.C7H8O/c1-2-12-9-5-7(6-10)3-4-8(9)11;8-6-7-4-2-1-3-5-7/h3-6,11H,2H2,1H3;1-5,8H,6H2 |
Clave InChI |
MPNAVVIZCHTDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
| 123618-04-2 | |
Sinónimos |
vanillal S 10026 vanillal S-10026 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)





![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)



![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)



